Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro-
Description
The compound Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- is a halogenated acetanilide derivative characterized by a bromine atom at the 2-position of the acetamide moiety, a methyl group attached to the nitrogen atom, and trichloro substitutions at the 2', 4', and 5' positions of the aromatic ring.
The core acetanilide structure (N-phenylacetamide) serves as a scaffold for pharmaceuticals, agrochemicals, and organic intermediates . Halogenation at specific positions modifies electronic properties, steric bulk, and biological activity. For instance, bromine’s electronegativity and larger atomic radius compared to chlorine or iodine can influence reactivity, solubility, and metabolic stability . The N-methyl group may enhance lipophilicity and reduce susceptibility to oxidative metabolism, a feature observed in pesticidal analogs like alachlor and pretilachlor . The 2',4',5'-trichloro substitution pattern is structurally similar to compounds such as 2-Morpholino-2',4',6'-trichloroacetanilide (CAS 67624-98-0) and 2-Iodo-2',4',5'-trichloroacetanilide, which are used in agrochemical research .
Properties
CAS No. |
23543-34-2 |
|---|---|
Molecular Formula |
C9H7BrCl3NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C9H7BrCl3NO/c1-14(9(15)4-10)8-3-6(12)5(11)2-7(8)13/h2-3H,4H2,1H3 |
InChI Key |
DLPGMQDDSGDXES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a two-step sequence:
- Acetylation of the substituted aniline to form the corresponding acetanilide intermediate.
- Selective bromination and chlorination on the aromatic ring to install the halogen substituents at the desired positions.
This approach ensures control over the substitution pattern and minimizes undesired polyhalogenation.
Acetylation Step
- Starting Material : The synthesis begins with a suitably substituted aniline, in this case, a 2',4',5'-trichloro-N-methylaniline or its precursor.
- Reagents : Acetylation is commonly performed using acetic anhydride or acetyl chloride as the acetylation reagent.
- Conditions : The reaction is typically conducted under heating (80–120 °C) either in the absence or presence of a solvent such as glacial acetic acid or chlorobenzene.
- Process : The aniline is mixed with the acetylation reagent in a controlled molar ratio (approximately 1:1.0 to 1.5) and heated to complete the reaction, forming the acetanilide intermediate.
- Byproduct Management : Acetic acid formed during the reaction can be removed by decompression and steam distillation to improve process efficiency and reduce waste.
Bromination Step
- Objective : Introduce a bromine atom selectively at the 2-position of the acetanilide aromatic ring.
- Reagents : Bromination can be achieved using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid.
- Reaction Conditions :
- Temperature range: 30–60 °C to control reaction rate and selectivity.
- Molar ratios: A typical molar ratio of acetanilide intermediate to hydrobromic acid and oxidant is approximately 1:1.0–2.0:1.0–3.5.
- Mechanism : The acetylated amine undergoes electrophilic aromatic substitution where bromine is introduced selectively at the ortho position relative to the amide group.
- Advantages : Using hydrobromic acid with an oxidant instead of elemental bromine minimizes the formation of dibromo byproducts, improving the yield of the mono-brominated product.
Chlorination Considerations
- Chlorine substituents at the 2',4',5' positions on the aromatic ring are typically introduced prior to acetylation or are present in the starting aniline derivative.
- Chlorination is often performed using chlorinating agents such as sulfuryl chloride or chlorine gas under controlled conditions to achieve the desired substitution pattern.
- The presence of chlorine substituents influences the reactivity and regioselectivity of subsequent bromination.
Purification and Isolation
- After bromination, the reaction mixture is typically treated with reductive agents such as sodium bisulfite to decolorize and remove residual oxidants.
- Crystallization from aqueous ethanol or other suitable solvents is used to purify the final 2-bromo-N-methyl-2',4',5'-trichloroacetanilide product.
- Washing with alkali solutions can remove sulfur impurities and improve product purity.
Representative Data Table of Reaction Parameters
| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|
| Acetylation | N-methyl-2',4',5'-trichloroaniline + Acetic Anhydride | 80–120 | 1–3 hours | Molar ratio 1:1.0–1.5; solvent optional |
| Bromination | Hydrobromic acid + Hydrogen peroxide (oxidant) | 30–60 | 1–3 hours | Molar ratio 1:1.0–2.0:1.0–3.5 (substrate:HBr:oxidant) |
| Workup | Sodium bisulfite, aqueous ethanol recrystallization | Ambient | Variable | Removes impurities, isolates pure product |
Research Outcomes and Process Optimization
- Using hydrobromic acid with hydrogen peroxide as the oxidant in bromination reduces the formation of dibromo impurities compared to elemental bromine, enhancing yield and selectivity.
- Performing acetylation in the absence of solvent with acetic anhydride allows for easier removal of acetic acid byproduct, improving process sustainability.
- Controlled temperature and addition rates during bromination prevent overbromination and degradation.
- Post-reaction treatments such as alkali washing and solvent recrystallization increase product purity by removing sulfur-containing and quinone impurities.
Chemical Reactions Analysis
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.
Scientific Research Applications
Pharmaceutical Applications
-
Pharmaceutical Intermediates :
Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- serves as an intermediate in the synthesis of various pharmaceutical compounds. The halogen substituents enhance its reactivity, allowing for the formation of diverse derivatives that can be utilized in drug development. -
Antimicrobial Activity :
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Its structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity. -
Toxicology Studies :
As a compound with halogenated substituents, it is crucial to assess its toxicity profile. Research indicates that compounds with similar structures may exhibit varying degrees of toxicity, necessitating further investigation into the specific effects of Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- on biological systems.
Chemical Synthesis and Research Applications
-
Synthetic Chemistry :
The compound is valuable in synthetic organic chemistry as a reagent for constructing complex molecules. Its halogen atoms can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex structures. -
Reactivity Studies :
Researchers have conducted studies to understand the reactivity of Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- with various biological systems and other chemical compounds. Such studies are essential for assessing its viability in medicinal chemistry and toxicology.
-
Biological Interaction Studies :
Research has focused on the interaction of Acetanilide derivatives with various biological targets. For instance, studies have shown that halogenated acetanilides can inhibit specific enzymes involved in bacterial metabolism, suggesting potential use as antibiotic agents. -
Synthetic Pathways :
A detailed investigation into synthetic pathways involving Acetanilide derivatives has revealed efficient methods for producing complex molecules using this compound as a precursor. These methods often involve radical reactions or nucleophilic substitutions that leverage the unique properties of halogenated acetanilides .
Mechanism of Action
The mechanism of action of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Acetanilide Derivatives
*Estimated based on structural analogs.
Key Observations:
N-Substitution: The N-methyl group in the target compound may reduce metabolic deactivation compared to non-methylated analogs like alachlor, which undergoes rapid oxidation .
Chlorination Patterns: Trichloro substitutions at 2',4',5' positions (vs. 2',4',6' in morpholino analog) suggest distinct electronic effects on the aromatic ring, influencing reactivity and interactions with biological targets .
Biological Activity
Acetanilide derivatives, particularly halogenated compounds, have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- (often referred to as 2-Bromo-N-methyl-2',4',5'-trichloroacetanilide) is notable for its potential pharmaceutical applications. This compound's structure features a bromine atom and multiple chlorine substituents, which are known to influence its biological activity significantly.
The molecular formula of Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- is . Its unique structure allows for various interactions within biological systems, primarily through enzyme inhibition and receptor modulation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of halogen atoms enhances the compound's lipophilicity and alters its binding affinity to various biological receptors and enzymes. This can lead to anti-inflammatory and analgesic effects, similar to other acetanilide derivatives.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro-. Key findings include:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in animal models. In a study involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a reduction of inflammation comparable to standard anti-inflammatory drugs.
- Analgesic Effects : Analgesic properties were assessed using the hot plate test in mice. Results indicated that the compound provided pain relief, suggesting its potential as an analgesic agent.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Inflammation : In a controlled trial involving rats, administration of Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels compared to controls. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines .
- Toxicological Assessment : A toxicological evaluation revealed that while the compound exhibits beneficial pharmacological effects, it also presents certain risks at higher doses. Long-term exposure studies indicated potential hepatotoxicity, necessitating careful dosage regulation in therapeutic applications .
Comparative Biological Activity Table
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Toxicity Level |
|---|---|---|---|
| Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- | Moderate | High | Moderate |
| Acetaminophen | High | High | Low |
| Ibuprofen | High | Moderate | Low |
Q & A
Basic Question: How can researchers optimize the synthesis of halogenated acetanilide derivatives like 2-bromo-N-methyl-2',4',5'-trichloroacetanilide to improve yield and purity?
Answer:
Optimization involves:
- Solvent selection : Use polar aprotic solvents (e.g., ethanol-water mixtures) for recrystallization to balance solubility and purity .
- Reagent stoichiometry : Control bromination and methylation steps using stoichiometric ratios derived from analogous acetanilide derivatives (e.g., pretilachlor synthesis protocols) .
- Purification : Monitor melting point ranges (literature: 114–116°C for acetanilide) to assess purity; deviations >2°C indicate impurities requiring repeated recrystallization .
- Yield calculation : Theoretical recovery depends on solubility curves; for example, acetanilide’s solubility in water is 0.5 g/100 mL at 20°C, increasing to 5 g/100 mL at 100°C .
Basic Question: What analytical techniques are essential for structural confirmation of halogenated acetanilides?
Answer:
- 1H NMR : Identify substituent positions via aromatic proton splitting patterns (e.g., δ 7.5 ppm for meta-chlorine in acetanilide derivatives) .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1662 cm⁻¹, N-H stretch at ~3294 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 135 for acetanilide) and fragmentation patterns validate halogen presence .
- Elemental analysis : Quantify C, H, N, and halogen content to confirm stoichiometry .
Advanced Question: How do electron-withdrawing substituents (e.g., -Br, -Cl) influence the solid-state geometry of trichloro-acetanilides?
Answer:
Meta-substitution with electron-withdrawing groups (e.g., -NO₂, -Cl) induces:
- Crystal packing distortion : Orthorhombic → triclinic systems due to altered hydrogen bonding (e.g., N-(3-chlorophenyl)-trichloroacetamide adopts Fdd2 space group) .
- Bond elongation : C-Cl bond lengths increase (1.74–1.78 Å) in trichloroacetamides with nitro substituents, per XRD data .
- NQR spectroscopy : 35Cl quadrupole coupling constants correlate with substituent electronegativity, aiding crystallographic refinement in SHELXL .
Advanced Question: How can researchers resolve contradictions in reported soil adsorption (Koc) values for acetanilide derivatives?
Answer:
Discrepancies arise from:
-
Soil composition : Koc varies with organic matter (1.09–5.92%) and pH (5.9–7.5). For acetanilide, experimental Koc = 27 (silt loam) vs. estimated Koc = 38 (regression models) .
-
Methodology : Use standardized OECD Guideline 106 for batch adsorption studies.
-
Data normalization : Express Koc relative to soil organic carbon (SOC) using:
Where = soil-water partition coefficient .
Advanced Question: What computational and experimental approaches are recommended for refining crystal structures of halogenated acetanilides?
Answer:
- SHELX suite : Use SHELXD for space-group determination and SHELXL for least-squares refinement. Key parameters:
- Hydrogen bonding analysis : Map interactions using Mercury 4.0, focusing on N-H···O=C motifs .
- Validation tools : Check CIF files with PLATON to detect symmetry errors .
Basic Question: What environmental fate parameters should be prioritized for halogenated acetanilides in ecotoxicology studies?
Answer:
- Bioconcentration factor (BCF) : Acetanilide’s experimental BCF = 4.5 (low bioaccumulation) .
- Hydrolysis half-life : >30 days at pH 7 (stable in aquatic systems) .
- Soil mobility : High mobility (Koc < 30) necessitates groundwater monitoring .
Advanced Question: How can researchers design experiments to analyze metabolic pathways of halogenated acetanilides in biological systems?
Answer:
- In vitro microsomal assays : Use rat liver microsomes to study P-hydroxylation (e.g., acetanilide → 4-hydroxyacetanilide) .
- LC-MS/MS : Quantify metabolites with MRM transitions (e.g., m/z 150 → 107 for dehalogenated products) .
- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
Advanced Question: What strategies mitigate challenges in recrystallizing multi-halogenated acetanilides with low solubility?
Answer:
- Mixed solvents : Ethanol-DMSO (3:1) enhances solubility of trichloro derivatives .
- Gradient cooling : Reduce temperature from 100°C → 4°C at 1°C/min to optimize crystal growth .
- Decolorizing agents : Add Norit (10 mg/g crude product) to adsorb colored impurities .
Basic Question: How do colligative properties inform the purity assessment of recrystallized acetanilides?
Answer:
- Melting point depression : Impurities lower the melting point (e.g., crude acetanilide: 105–110°C vs. pure: 114°C) .
- Eutectic mixtures : Phase diagrams identify eutectic points (e.g., acetanilide-nitrobenzene system) for impurity quantification .
Advanced Question: What mechanistic insights do proton-coupled electron transfer (PCET) studies provide for acetanilide reactivity?
Answer:
- Quenching experiments : Deuterated acetanilide reduces luminescence quenching rates, confirming N-H bond activation .
- Kinetic isotope effects (KIE) : indicates PCET-driven amide oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
